{[Chloro(dinitro)methyl]sulfanyl}benzene
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Overview
Description
{[Chloro(dinitro)methyl]sulfanyl}benzene is an aromatic compound characterized by the presence of a benzene ring substituted with a chloro(dinitro)methyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration . The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of {[Chloro(dinitro)methyl]sulfanyl}benzene may involve a continuous flow process to ensure consistent quality and yield. The process would typically include steps such as chlorination, nitration, and thiolation, with careful control of reaction parameters to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{[Chloro(dinitro)methyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro(dinitro)methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminobenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
{[Chloro(dinitro)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[Chloro(dinitro)methyl]sulfanyl}benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups enhance the electrophilicity of the compound, making it reactive towards nucleophiles. The sulfanyl group can participate in redox reactions, further influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains nitro groups but lacks the chloro(dinitro)methyl and sulfanyl groups.
Chlorobenzene: Contains a chloro group but lacks the nitro and sulfanyl groups.
Thiophenol: Contains a sulfanyl group but lacks the chloro(dinitro)methyl and nitro groups.
Uniqueness
{[Chloro(dinitro)methyl]sulfanyl}benzene is unique due to the combination of chloro(dinitro)methyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced electrophilicity and redox activity, which are not observed in the similar compounds listed above .
Properties
CAS No. |
62399-64-8 |
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Molecular Formula |
C7H5ClN2O4S |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
[chloro(dinitro)methyl]sulfanylbenzene |
InChI |
InChI=1S/C7H5ClN2O4S/c8-7(9(11)12,10(13)14)15-6-4-2-1-3-5-6/h1-5H |
InChI Key |
YCGDLTKCVBEVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
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